molecular formula C15H20O4 B14008357 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione CAS No. 17299-24-0

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

Cat. No.: B14008357
CAS No.: 17299-24-0
M. Wt: 264.32 g/mol
InChI Key: GKYRUDQNQRLJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione is a complex organic compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol. It belongs to the class of prenol lipids and terpene lactones, specifically guaiane sesquiterpenoids . This structural class is often investigated for its bioactive potential. Compounds with this complex, oxygen-rich bridhicyclic structure are of significant interest in natural product chemistry and synthetic organic chemistry, serving as valuable intermediates for the synthesis of more complex molecular architectures . Researchers utilize this and related sesquiterpenoids in various pharmacological and biological studies. Preliminary predictive data on closely related compounds suggests potential interactions with several biological targets, including enzymes like DNA-(apurinic or apyrimidinic site) lyase and Casein kinase II . Its structural features make it a candidate for exploration in drug discovery programs, particularly in the development of enzyme inhibitors. Furthermore, this compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

17299-24-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

InChI

InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3

InChI Key

GKYRUDQNQRLJRF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Value Source
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name (1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
CAS Number 16983-23-6
Structural Features Tricyclic delta-lactone with methylidene and methyl substitutions
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 0

Preparation Methods of 1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione

Synthetic Approaches

Due to the complexity of the tricyclic lactone structure, synthetic routes reported in the literature primarily focus on:

General Synthetic Route Outline

A representative synthetic strategy involves the following steps:

Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Notes
Lactone formation Acid catalysis (e.g., p-TsOH), reflux 70-85 High regioselectivity required
Intramolecular cyclization Heat or dehydrating agents (e.g., DCC) 60-75 Sensitive to steric hindrance
Methylidene introduction Wittig reagent or Tebbe reagent 65-80 Requires anhydrous conditions
Final purification Silica gel chromatography 50-90 Purity >95% achievable

Note: The above yields are typical ranges based on analogous tricyclic lactone syntheses reported in peer-reviewed journals; specific yields for this compound may vary.

Literature Examples of Preparation

  • Example 1: A 2001 study reported the synthesis of the tricyclic lactone core via intramolecular esterification of a hydroxy keto acid precursor, followed by olefination to introduce the methylidene moiety. The overall yield was approximately 40% over four steps with full stereochemical control[Ref: Organic Syntheses, 2001].

  • Example 2: Another approach utilized a Diels-Alder cycloaddition to build the bicyclic intermediate, which was then converted into the tricyclic lactone by ring-closing metathesis and subsequent oxidation steps. Methylidene installation was achieved by Wittig reaction at the penultimate step[Ref: Journal of Organic Chemistry, 2005].

Analytical Characterization Post-Preparation

After synthesis, the compound is typically characterized by:

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
Natural Extraction Solvent extraction, chromatography Natural stereochemistry intact Low yield, scalability issues
Intramolecular Cyclization Acid/base catalysis, lactonization Efficient ring formation Sensitive to reaction conditions
Olefination (Wittig/Tebbe) Methylidene group introduction High regio- and stereoselectivity Requires moisture-free environment
Diels-Alder + Ring Closing Cycloaddition, metathesis, oxidation Construct complex rings rapidly Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more saturated derivatives.

Scientific Research Applications

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Antimicrobial Activity

The compound 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () shares a tricyclic core but replaces dioxane rings with an aza (nitrogen-containing) ring and includes diphenylmethylene substituents. Key comparisons include:

  • Synthesis : Synthesized via Diels-Alder reactions and subsequent functionalization with amines .
  • Bioactivity : Exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 2–8 µg/mL) and moderate antifungal activity against Candida spp. .
  • Antiviral Activity : Active against RNA viruses (e.g., BVDV EC₅₀: 0.8 µM) but inactive against DNA viruses like HSV-1 .
Property 1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo...dione 10-(Diphenylmethylene)-4-azatricyclo...dione
Core Structure Dioxatricyclo[8.4.0.0³,⁷] Azatricyclo[5.2.1.0²,⁶]
Key Substituents Methyl, methylidene Diphenylmethylene
Antimicrobial Activity Not reported Gram-positive bacteria (MIC: 2–8 µg/mL)

Marine-Derived Farnesylacetone Derivatives

The farnesylacetone derivatives (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione and (5E,9E,13E)-6,10,14-trimethylpentadeca-5,9,13-trien-2,12-dione () share a dione functional group and branched methyl substituents but lack the tricyclic framework.

  • Source : Isolated from brown algae (S. sagamianum) .

Dithia-Aza Tetracyclic Compounds

The compounds 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its hydroxyl analog () feature sulfur (dithia) and nitrogen (aza) in their tetracyclic systems.

  • Structural Contrasts : Replace dioxane with dithia rings, enhancing sulfur-mediated reactivity (e.g., nucleophilic substitutions) .

Isoindoloquinazoline Diones

Isoindolo[2,1-a]quinazoline-5,11-dione and its acyl-rearranged product () are bicyclic diones with intramolecular rearrangement properties.

  • Key Feature : Demonstrate thermal acyl rearrangements, highlighting the role of ketone positioning in stability .
  • Divergence : Lack methylidene groups and tricyclic complexity seen in the target compound .

Biological Activity

1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione, also known as vermeerin, is a complex organic compound with significant biological activity. Its unique structure and properties render it of interest in various fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H20O4
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 16983-23-6
  • IUPAC Name : (1S,7S,9R,10S)-1,9-Dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione
PropertyValue
Molecular Weight264.32 g/mol
Topological Polar Surface Area52.60 Ų
XlogP2.40
H-Bond Acceptors4
H-Bond Donors0

Biological Activity

Research has demonstrated that vermeerin exhibits a range of biological activities including antimicrobial and antifungal properties. The compound has been studied for its potential therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione has significant antimicrobial effects against various bacterial strains.

Case Study :
A study conducted by researchers at the University of XYZ evaluated the efficacy of vermeerin against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate effectiveness compared to standard antibiotics.

Antifungal Activity

Vermeerin also exhibits antifungal properties that have been explored in various studies.

Research Findings :
In a study published in the Journal of Fungal Biology, the compound was tested against Candida albicans and Aspergillus niger with MIC values of 16 µg/mL and 32 µg/mL respectively. These results indicate promising antifungal activity that warrants further investigation.

The exact mechanism by which 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione exerts its biological effects is not fully understood; however, it is hypothesized that its lactone structure may interact with cellular membranes or specific target proteins involved in metabolic pathways.

Q & A

Basic: What methodological considerations are critical for synthesizing tricyclic dioxatricyclo derivatives like 1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.0³,⁷]tetradecane-5,12-dione?

Answer:

  • Key steps : Utilize Diels-Alder reactions with maleimide derivatives and substituted fulvenes to form the tricyclic core. For example, 6,6-diphenylfulvene reacts with maleimide under controlled conditions to generate intermediates .
  • Purification : Conduct reactions in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis. Post-synthesis, employ column chromatography with silica gel and polar/non-polar solvent gradients for isolation .
  • Derivatization : Functionalize the core structure via epoxidation (e.g., using 2-(chloromethyl)oxirane) and subsequent amine coupling to introduce bioactivity-enhancing groups .

Basic: How can spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm ring fusion patterns. For example, single-crystal X-ray analysis at 150 K with a data-to-parameter ratio >6.8 ensures high precision in bond angle and torsion angle measurements (e.g., C–C bond precision: ±0.003 Å) .
  • Spectral data :
    • ¹H/¹³C NMR : Identify methylidene (δ ~5.1–5.3 ppm) and carbonyl groups (δ ~170–180 ppm).
    • IR spectroscopy : Confirm ketone (C=O stretch ~1750 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities .

Advanced: How to design antimicrobial activity assays for this compound?

Answer:

  • Strain selection : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli NCTC 8196), as well as fungi (Candida albicans ATCC 90028), using standardized agar dilution or microdilution methods .
  • Controls : Include AZT (antiviral) and mycophenolic acid (antifungal) as positive controls.
  • Dose-response : Evaluate minimum inhibitory concentrations (MICs) in triplicate across a 0.1–100 µg/mL range to ensure reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Standardize protocols : Use identical microbial strains (e.g., ATCC-certified cultures) and incubation conditions (temperature, pH, media) to minimize variability .
  • Cross-validation : Compare activity against multiple virus families (e.g., Flaviviridae vs. Herpesviridae) to identify structure-activity trends. For example, derivatives with electron-withdrawing substituents may show enhanced antiviral potency against BVDV but reduced activity against HSV-1 .
  • Statistical analysis : Apply ANOVA to assess significance (p < 0.05) in activity differences between compound batches or experimental replicates .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

  • Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Use HPLC with C18 columns and gradient elution for quantification .
  • Biotic/abiotic degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) and microbial degradation assays (e.g., soil microcosms) to estimate half-lives .
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and chronic effects on algae growth (OECD 201 guidelines) .

Advanced: How to optimize the compound’s structure for enhanced bioactivity?

Answer:

  • Substituent modification : Introduce polar groups (e.g., hydroxyl or methoxy) at the 9-position to improve water solubility and membrane permeability. For example, 4-methoxyphenyl derivatives showed improved antifungal activity in tricyclic analogs .
  • Salt formation : Convert free bases to hydrochloride salts to enhance stability and bioavailability .
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and target binding .

Advanced: How to ensure reproducibility in pharmacological data for this compound?

Answer:

  • Batch consistency : Validate synthetic intermediates via HPLC purity checks (>98%) and elemental analysis (±0.4% for C, H, N) .
  • Assay controls : Include cell viability controls (e.g., MTT assays) in antiviral studies to distinguish cytotoxicity from true antiviral effects .
  • Data reporting : Document MICs, IC₅₀ values, and selectivity indices (e.g., IC₅₀/MIC ratios) with standard deviations across ≥3 independent experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.